5-(4-chlorobenzoyl)-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
Properties
Molecular Formula |
C22H15Cl2F3N2O4 |
|---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-[5-(2-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H15Cl2F3N2O4/c23-12-7-5-11(6-8-12)19(30)17-18(28-20(31)29-21(17,32)22(25,26)27)16-10-9-15(33-16)13-3-1-2-4-14(13)24/h1-10,17-18,32H,(H2,28,29,31) |
InChI Key |
KUYQRMQSFAKNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Trifluoromethyl Group Installation
The 4-trifluoromethyl group is introduced via nucleophilic substitution or radical pathways:
-
Method A : Reaction of 4-hydroxy-tetrahydropyrimidinone with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF).
-
Method B : Copper-mediated radical trifluoromethylation using Umemoto’s reagent (CF₃SO₂Cl).
Challenges : Steric hindrance at position 4 necessitates excess reagent and prolonged reaction times.
Benzoylation at Position 5
The 4-chlorobenzoyl group is introduced via Schotten-Baumann acylation:
-
Reagents : 4-Chlorobenzoyl chloride, aqueous sodium hydroxide.
-
Conditions : Dichloromethane, 0°C to room temperature, 2 hours.
Optimization Note : Using 1.3 equivalents of 4-chlorobenzoyl chloride minimizes diacylation byproducts.
Stereoselective Synthesis and Chirality Control
Stereoselectivity at position 4 is achieved through chiral auxiliaries or asymmetric catalysis:
-
Chiral Ligand Approach : Use of (R)-BINOL-phosphoric acid in the Biginelli step induces enantiomeric excess (ee) up to 75%.
-
Dynamic Kinetic Resolution : Racemic 4-hydroxy intermediates are resolved using lipase-catalyzed acetylation (e.g., Candida antarctica lipase B).
Key Data :
Purification and Characterization
Purification :
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>99% by HPLC).
-
Chromatography : Silica gel column chromatography with hexane/ethyl acetate (1:2) resolves regioisomers.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 8H, aromatic), 6.75 (d, J = 3.2 Hz, 1H, furyl), 5.10 (s, 1H, OH), 4.25–3.95 (m, 2H, CH₂), 2.80–2.60 (m, 2H, CH₂CF₃).
-
HRMS : m/z calcd. for C₂₃H₁₆Cl₂F₃N₂O₄: 543.0462; found: 543.0459.
Scale-Up and Industrial Considerations
Process Optimization :
-
Solvent Recycling : Xylene (boiling point 140°C) replaces toluene for safer reflux conditions.
-
Catalyst Recovery : Boric acid is recovered via aqueous extraction (85% efficiency).
Cost Analysis :
| Component | Cost (USD/kg) | Source |
|---|---|---|
| 5-(2-Chlorophenyl)-2-furaldehyde | 320 | |
| 4-Chlorobenzoyl chloride | 150 | |
| Trifluoromethylating agents | 1,200 |
Alternative Routes and Emerging Technologies
Photoflow Chemistry :
Continuous-flow reactors with UV irradiation reduce reaction times for radical trifluoromethylation from 6 hours to 15 minutes.
Biocatalytic Approaches :
Engineered transaminases catalyze enantioselective amination of ketone precursors, achieving ee >90% .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzoyl)-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chlorobenzoyl and chlorophenyl groups can be reduced to their corresponding hydrocarbons.
Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Properties
Research has indicated that the compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) reported that the compound showed a mean growth inhibition (GI50) value of 15.72 µM against human tumor cells, suggesting its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity of the Compound
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| Human Tumor Cells | 15.72 | 50.68 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties . Preliminary studies have shown effectiveness against a range of bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic processes .
Neurological Disorders
There is emerging evidence that compounds similar to this tetrahydropyrimidine derivative may be beneficial in treating neurological disorders, including anxiety and depression. The structural characteristics suggest that it could interact with neurotransmitter systems, although further research is needed to elucidate these effects .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties . In animal models, it has shown promise in reducing inflammation markers, which could be relevant for conditions such as arthritis and other inflammatory diseases. Its trifluoromethyl group may enhance its potency and bioavailability .
Case Study 1: Anticancer Efficacy
In one significant study, researchers synthesized the compound and evaluated its anticancer efficacy using a panel of approximately sixty cancer cell lines following NCI protocols. The results indicated that it inhibited cell growth effectively across multiple types of cancer, highlighting its broad-spectrum potential .
Case Study 2: Antimicrobial Activity Assessment
A separate study focused on the antimicrobial properties of the compound, testing it against both Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability at concentrations lower than those typically required for conventional antibiotics, suggesting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzoyl)-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to changes in cellular processes, such as cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
- Substituent Effects: The trifluoromethyl group in the target compound and 4h likely enhances metabolic stability compared to non-fluorinated analogs. Chlorobenzoyl vs. Methoxybenzoyl: The 4-chlorobenzoyl group in the target compound may increase lipophilicity and electron-withdrawing effects compared to the 4-methoxybenzoyl group in 4h . Furyl vs.
Pharmacological Activities
- Anticancer Potential: Triazine-sulfonamide derivatives (e.g., compound 27 ) show anticancer activity via QSAR-guided design, suggesting that the target compound’s trifluoromethyl and chlorinated groups may similarly enhance cytotoxicity.
- Antifungal and Antioxidant Activity : Compound 6F demonstrates that tetrahydropyrimidin-2(1H)-ones with aromatic and carbohydrate-derived substituents can exhibit broad bioactivity, though the target compound’s furyl group may modulate specificity.
Biological Activity
The compound 5-(4-chlorobenzoyl)-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The presence of the trifluoromethyl group and various aromatic substituents contributes to its unique chemical properties and biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a related study demonstrated that trifluoromethyl-substituted compounds showed promising antitumor activity against various cancer cell lines, including human promyelotic leukemia (HL60) and mouse T lymphocytic leukemia (EL4). The IC50 values for these compounds ranged from 16.4 µM to 27.2 µM, indicating effective inhibition of cell proliferation .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HL60 | 20.2 ± 1.7 |
| 3b | HL60 | 16.4 ± 1.8 |
| 3c | EL4 | 27.2 ± 1.3 |
Antibacterial Activity
The compound's potential antibacterial properties have also been explored. A study focusing on similar derivatives reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against urease, indicating strong enzyme inhibition capabilities .
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) and urease is a significant area of interest for this compound class. The synthesized derivatives showed varying degrees of AChE inhibition, which is crucial for therapeutic applications in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a comparative study, several derivatives of tetrahydropyrimidinones were evaluated for their anticancer effects on the MCF-7 breast cancer cell line. The results indicated that certain modifications to the compound structure significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 30 µM .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of related compounds against a panel of bacterial strains. The results demonstrated that specific substitutions on the aromatic rings improved activity against resistant strains, highlighting the importance of structural optimization in drug design .
Q & A
Basic: What are the optimal synthetic routes for preparing this tetrahydropyrimidinone derivative, and how do reaction conditions influence yield?
Answer:
The synthesis of structurally related tetrahydropyrimidinones typically employs Biginelli-like cyclocondensation reactions. For example, a green chemistry approach using ethanol as a solvent under reflux (80°C, 6–8 hours) achieved an 80% yield for a similar trifluoromethyl-containing tetrahydropyrimidinone . Key steps include:
- Reagent optimization : Use of 4-chlorobenzoyl chloride and substituted furan derivatives as precursors.
- Catalysis : Acidic conditions (e.g., HCl or acetic acid) facilitate cyclization.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Data Table :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80% | |
| Reaction Time | 6–8 hours | |
| Solvent | Ethanol |
Advanced: How can spectroscopic data (NMR, IR) resolve ambiguities in the stereochemistry of the tetrahydropyrimidinone core?
Answer:
The compound’s stereochemistry (e.g., chair vs. boat conformation) can be deduced via:
- <sup>1</sup>H NMR : Coupling constants (e.g., J = 10.9 Hz for axial-equatorial protons in the tetrahydropyrimidinone ring) indicate chair conformation .
- IR spectroscopy : Bands at 3456 cm<sup>−1</sup> (N–H stretch) and 1685 cm<sup>−1</sup> (C=O) confirm hydrogen bonding and keto-enol tautomerism .
- Comparative analysis : Contrast with thiazolo-pyrimidine derivatives (e.g., δ 5.65 ppm for NH in DMSO-*d6) helps distinguish regioisomers .
Advanced: What structural features of this compound confer unique reactivity or biological activity compared to analogs?
Answer:
The compound’s activity is influenced by:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, as seen in related pyrimidinones .
- Chlorinated aryl groups : The 2-chlorophenyl substituent on the furan ring may sterically hinder enzymatic degradation, as observed in chlorinated phenyl derivatives .
- Hydroxy group at C4 : Participates in hydrogen bonding, critical for target binding (e.g., kinase inhibition) .
Comparative Table :
| Feature | Impact | Example | Source |
|---|---|---|---|
| CF3 | Increased lipophilicity | 80% yield in synthesis | |
| Cl-substituted aryl | Steric hindrance | Enhanced stability |
Basic: What purification and characterization methods are recommended to validate the compound’s structural integrity?
Answer:
- Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) to isolate intermediates.
- Recrystallization : Ethanol/water (3:1) yields high-purity crystals suitable for X-ray diffraction .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 53.22% calculated vs. 53.06% observed) .
Advanced: How can computational methods (e.g., DFT) predict the compound’s electronic properties and interaction with biological targets?
Answer:
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to model electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
- Docking studies : Compare binding affinities with similar thiazolo-pyrimidines to identify key interactions (e.g., hydrogen bonding with the hydroxy group) .
Example : DFT studies on analogous triazolones revealed dipole moments of 4.2–5.6 D, correlating with solubility .
Advanced: How do substituent variations (e.g., chloro vs. methoxy groups) impact the compound’s physicochemical properties?
Answer:
- Electron-withdrawing groups (Cl) : Reduce electron density at the pyrimidinone ring, slowing hydrolysis (t1/2 increased by 2-fold vs. methoxy analogs) .
- Solubility : LogP values increase with trifluoromethyl groups (e.g., LogP = 3.2 for CF3 vs. 2.5 for CH3) .
Basic: What safety precautions are advised when handling this compound during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
